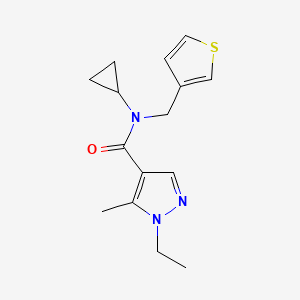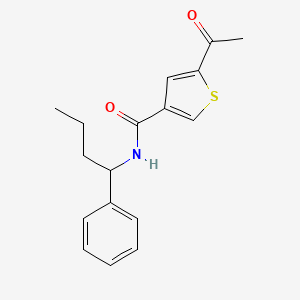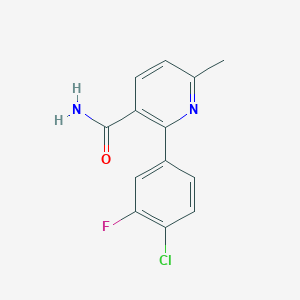![molecular formula C25H34FN3 B4529118 1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine](/img/structure/B4529118.png)
1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine
Übersicht
Beschreibung
1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent opioid analgesic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on an aromatic ring.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fentanyl analogues and their chemical properties.
Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Research focuses on its potential as an analgesic and its pharmacological effects.
Industry: It is used in the development of new synthetic routes and optimization of industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The molecular pathways involved include the activation of G-protein coupled receptors, which modulate the release of neurotransmitters and reduce neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but different substituents.
2-Fluoroacrylfentanyl: Contains a fluorophenyl group and is structurally related.
2-Fluorobutyrfentanyl: Another fluorinated fentanyl analogue with a butanamide group.
Uniqueness
1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine is unique due to its specific combination of functional groups, which influence its pharmacological profile and chemical reactivity. The presence of the fluorophenyl group enhances its binding affinity to opioid receptors, making it a valuable compound for research in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3/c26-25-11-5-4-9-22(25)19-29-15-6-10-24(20-29)27-23-13-17-28(18-14-23)16-12-21-7-2-1-3-8-21/h1-5,7-9,11,23-24,27H,6,10,12-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHVDZSUJRRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4529055.png)

amino]-N-(4-methylphenyl)propanamide](/img/structure/B4529064.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[2-(1H-imidazol-2-yl)benzoyl]piperidin-3-ol](/img/structure/B4529068.png)
![N-(2-ethoxyphenyl)-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B4529072.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4529080.png)

![N-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4529094.png)
![methyl 5-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4529102.png)
![N-(4-ethylbenzyl)-N-[(2-methyl-1H-imidazol-4-yl)methyl]ethanamine](/img/structure/B4529116.png)

![N-[3-(acetylamino)phenyl]-3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B4529126.png)

![N-cyclohexyl-2-{[2-(4-hydroxyphenyl)ethyl]amino}butanamide](/img/structure/B4529136.png)
